

"2-Methoxy-5-(trifluoromethoxy)phenylboronic acid CAS number and structure"

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1592775

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An In-depth Technical Guide to **2-Methoxy-5-(trifluoromethoxy)phenylboronic acid** and Its Analogue

A Note on Chemical Specificity: Trifluoromethoxy vs. Trifluoromethyl

In the realm of chemical synthesis and drug discovery, precision in molecular structure is paramount. This guide addresses "**2-Methoxy-5-(trifluoromethoxy)phenylboronic acid**." However, it is crucial to distinguish this compound from its close, and more commercially prevalent, analogue: 2-Methoxy-5-(trifluoromethyl)phenylboronic acid. The key distinction lies in the substituent at the 5-position of the phenyl ring: a trifluoromethoxy group (-OCF₃) versus a trifluoromethyl group (-CF₃). While both groups are fluorine-containing and electron-withdrawing, the presence of an oxygen atom in the trifluoromethoxy group significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule.^[1]

This guide will primarily focus on the readily available data for 2-Methoxy-5-(trifluoromethyl)phenylboronic acid (CAS Number: 240139-82-6), as it is well-documented in commercial and research databases.^{[2][3][4]} We will then extrapolate the expected properties and reactivity of the titular "**2-Methoxy-5-(trifluoromethoxy)phenylboronic acid**" based on established principles of physical organic chemistry and data on other trifluoromethoxy-substituted phenylboronic acids.

Core Compound Profile: 2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Property	Value	Source
CAS Number	240139-82-6	[2] [3]
Molecular Formula	C ₈ H ₈ BF ₃ O ₃	[2] [4]
Molecular Weight	219.95 g/mol	[2] [5]
Synonyms	(2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid, 5-(Trifluoromethyl)-2-methoxyphenylboronic acid	[6]
Physical State	Solid	[7]

Chemical Structure

Caption: Structure of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.

Synthesis and Physicochemical Properties

Phenylboronic acids are typically synthesized from the corresponding aryl halide (e.g., a bromo- or iodo-substituted benzene derivative) via a lithium-halogen exchange followed by reaction with a trialkyl borate, such as trimethyl borate.[\[8\]](#)[\[9\]](#)

The trifluoromethyl group is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid.[\[10\]](#)[\[11\]](#) This enhanced acidity can influence the compound's reactivity in cross-coupling reactions and its interaction with biological targets. The trifluoromethoxy group is also electron-withdrawing, though the effect can be modulated by the resonance donation from the oxygen atom.[\[10\]](#) Both substituents significantly increase the lipophilicity of the parent molecule, a property often sought in drug design to improve membrane permeability.[\[1\]](#)[\[12\]](#)

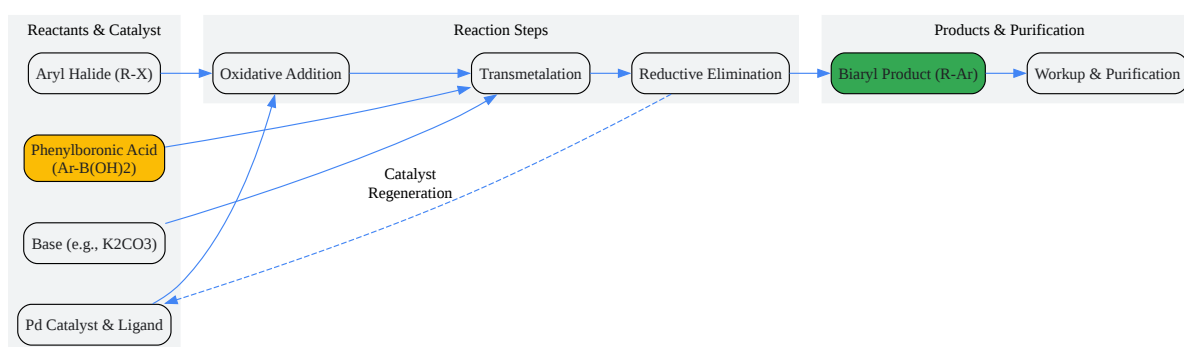
Applications in Research and Development

Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.^{[12][13]} This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a versatile method for constructing complex biaryl structures.^[13] These motifs are central to many pharmaceuticals, agrochemicals, and functional materials.^{[13][14]}

The presence of the trifluoromethyl or trifluoromethoxy group makes these reagents particularly valuable for introducing fluorine into target molecules. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^{[1][11][12]}

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.^[13]



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Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol and should be optimized for specific substrates.

Materials:

- Aryl halide (1.0 equiv)
- 2-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry reaction vessel, add the aryl halide, boronic acid, and base.
- Evacuate and backfill the vessel with an inert gas (repeat 3 times).
- Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
- Add the palladium catalyst under a positive pressure of the inert gas.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[\[5\]](#)[\[15\]](#)[\[16\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[\[5\]](#)[\[15\]](#) Avoid contact with skin and eyes.[\[15\]](#) Wash hands thoroughly after handling.[\[5\]](#)
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[\[5\]](#)[\[15\]](#) Some boronic acids can be sensitive to air and moisture.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[\[5\]](#)
 - Skin: Wash off with soap and plenty of water.[\[5\]](#)
 - Inhalation: Move to fresh air.[\[5\]](#)
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[\[15\]](#)

Always consult the specific Material Safety Data Sheet (MSDS) for the compound before use.[\[5\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Conclusion

2-Methoxy-5-(trifluoromethyl)phenylboronic acid and its trifluoromethoxy analogue are valuable reagents in organic synthesis, particularly for the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling. The presence of the fluorinated substituent offers a strategic advantage in medicinal chemistry for modulating the physicochemical and pharmacokinetic

properties of drug candidates. While data for the trifluoromethoxy derivative is less common, its reactivity can be predicted to be similar to its trifluoromethyl counterpart, with subtle but potentially significant differences in its electronic and steric profile. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application in research and development.

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